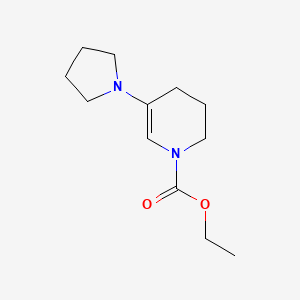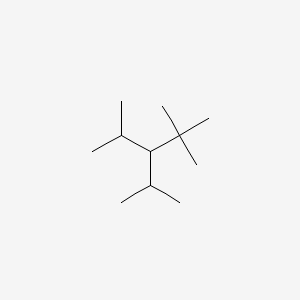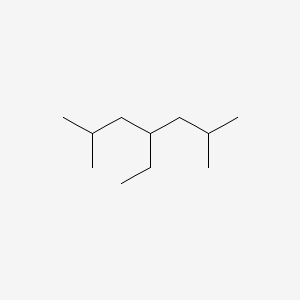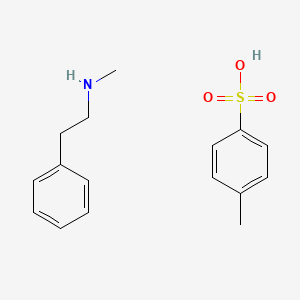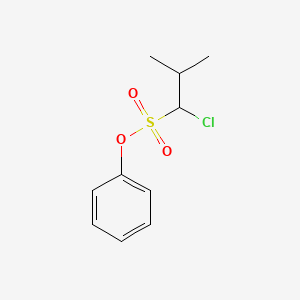
Phenyl 1-chloro-2-methylpropane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 1-chloro-2-methylpropane-1-sulfonate is an organic compound with the molecular formula C10H13ClO3S. It is characterized by the presence of a phenyl group, a chloro group, a methyl group, and a sulfonate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 1-chloro-2-methylpropane-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of phenyl 1-chloro-2-methylpropane with sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonate group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include steps such as chlorination, sulfonation, and purification to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 1-chloro-2-methylpropane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenyl 2-methylpropane-1-sulfonate.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the sulfonate group, forming simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas under pressure.
Major Products
Substitution: Phenyl 2-methylpropane-1-sulfonate.
Oxidation: Sulfonic acids.
Reduction: Simpler hydrocarbons.
Scientific Research Applications
Phenyl 1-chloro-2-methylpropane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl 1-chloro-2-methylpropane-1-sulfonate involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the sulfonate group can engage in ionic interactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Phenyl 1-chloro-2-methylpropane-1-sulfonate can be compared with other similar compounds, such as:
Phenyl 1-chloro-2-methylpropane: Lacks the sulfonate group, making it less reactive in certain reactions.
Phenyl 2-chloro-2-methylpropane-1-sulfonate: Has a different substitution pattern, affecting its reactivity and applications.
Phenyl 1-chloro-2-methylpropane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonate group, influencing its acidity and reactivity.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique structure and reactivity make it a valuable reagent and intermediate in chemical synthesis, as well as a subject of study in biological and medical research.
Properties
CAS No. |
61980-90-3 |
|---|---|
Molecular Formula |
C10H13ClO3S |
Molecular Weight |
248.73 g/mol |
IUPAC Name |
phenyl 1-chloro-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C10H13ClO3S/c1-8(2)10(11)15(12,13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChI Key |
MBYFFKMYJJGXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(S(=O)(=O)OC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


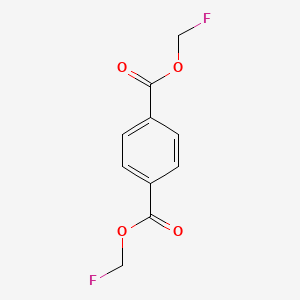
![Dodecyl(dimethyl)[(triethoxysilyl)methyl]phosphanium chloride](/img/structure/B14545709.png)
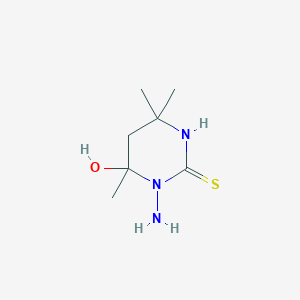
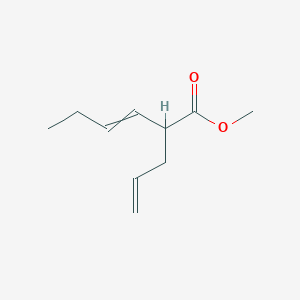
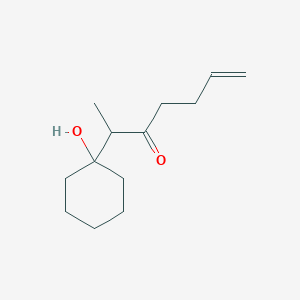
![3,4,5,6-Tetrahydro-2lambda~6~-cyclopenta[c]thiophene-2,2(1H)-dione](/img/structure/B14545731.png)
![Ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate](/img/structure/B14545737.png)
![[(Bicyclo[4.1.0]heptan-2-yl)oxy](tributyl)stannane](/img/structure/B14545739.png)
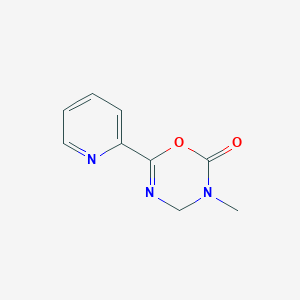
![1-Bromobicyclo[4.2.1]nonane](/img/structure/B14545746.png)
